[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol
Description
[5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol is a triazole-based compound characterized by a 1,2,4-triazole core substituted with a 4-bromophenyl group at position 5 and a hydroxymethyl (-CH2OH) group at position 2. This structural framework is associated with diverse biological activities, including antimicrobial and anticancer effects, as observed in related triazole derivatives .
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrN3O |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C9H8BrN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-4,14H,5H2,(H,11,12,13) |
InChI Key |
LUYZLFFTPUTDQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CO)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification of the Hydroxymethyl Group
The primary alcohol group undergoes esterification with acylating agents. For example:
Reaction:
Conditions:
-
Catalyzed by sulfuric acid or pyridine
-
Reflux in anhydrous dichloromethane or THF
Key Data:
| Reagent | Product | Yield* | Reference |
|-------------------|----------------------------------------|--------|-----------|
| Acetyl chloride | Acetylated derivative | 75–85% | |
| Benzoyl chloride | Benzoylated derivative | 68–72% | |
*Yields are approximate and solvent-dependent.
This reaction is critical for modifying solubility or introducing protective groups in synthetic pathways.
Oxidation to Carboxylic Acid or Ketone
The hydroxymethyl group can be oxidized under controlled conditions:
Reaction Pathways:
-
Mild Oxidation (CrO₃/H₂SO₄):
-
Strong Oxidation (KMnO₄):
Conditions:
-
Room temperature for mild oxidation
-
Heating (60–80°C) for strong oxidation
Applications: Useful in prodrug design or metabolic studies.
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The bromine atom on the phenyl ring participates in cross-coupling reactions:
Example: Suzuki-Miyaura Coupling
Conditions:
-
Pd(PPh₃)₄ catalyst, Na₂CO₃ base
-
Ethanol/water mixture, 70–90°C
Key Data:
| Boronic Acid | Product | Yield | Reference |
|--------------------|----------------------------------------|--------|-----------|
| Phenylboronic acid | 4-Phenyl-substituted triazole | 82% | |
| Vinylboronic acid | Alkenyl-substituted derivative | 65% | |
This reaction diversifies the aryl group for structure-activity relationship (SAR) studies.
Triazole Ring Functionalization
The 1,2,4-triazole core undergoes alkylation or metal coordination:
N-Alkylation
Reaction:
Conditions:
-
K₂CO₃ or Cs₂CO₃ in DMF
-
50–60°C, 12–24 hours
Applications: Enhances bioavailability or introduces cationic charges .
Metal Coordination
The triazole ring acts as a ligand for transition metals (e.g., Cu, Zn):
Example:
Properties:
-
Enhanced stability in aqueous media
-
Potential catalytic or antimicrobial activity.
Reduction of the Hydroxymethyl Group
Though less common, the alcohol can be reduced to a methyl group:
Reaction:
Conditions:
Etherification
The hydroxymethyl group forms ethers with alkyl halides:
Reaction:
Conditions:
-
Silver oxide catalyst, anhydrous DMF
-
40–50°C, 6–8 hours.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Halogen-Substituted Phenyl Derivatives
- [5-(3-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol (CAS 1505804-80-7) Structural Difference: Bromine at the meta position of the phenyl ring. However, electronic effects (electron-withdrawing nature of Br) remain similar .
- [5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]methanol (CAS 26254-18-2) Structural Difference: Chlorine replaces bromine at the para position.
Heterocyclic and Functional Group Variations
- [5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]methanol (SY355070) Structural Difference: Thiophene replaces the 4-bromophenyl group. However, reduced halogen-mediated hydrophobic interactions may lower membrane permeability .
- [3-(4-Bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol (CAS 2742656-33-1) Structural Difference: Additional nitro group at the meta position. Impact: The nitro group’s strong electron-withdrawing effect may stabilize the triazole ring but could reduce solubility due to increased polarity .
Sulfur-Containing Derivatives
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol Structural Difference: Sulfanyl (-S-) group replaces hydroxymethyl. Impact: The sulfanyl group increases lipophilicity and enables disulfide bond formation or metal chelation, which may enhance antimicrobial activity compared to the hydroxymethyl analog .
- 4-Allyl-5-[1-(4-bromophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 667412-82-0) Structural Difference: Thiol (-SH) group and allyl substitution. Impact: Thiol groups exhibit higher reactivity (e.g., redox activity) but lower stability under oxidative conditions compared to hydroxymethyl .
Physicochemical Properties
- Lipophilicity : The 4-bromophenyl group increases logP compared to chloro or methoxy analogs, favoring blood-brain barrier penetration.
- Solubility : The hydroxymethyl group improves aqueous solubility relative to sulfur-containing analogs (e.g., thiol or sulfanyl derivatives) .
Q & A
Q. What are the optimal synthetic routes for [5-(4-Bromophenyl)-1H-1,2,4-triazol-3-yl]methanol, and how can purity be maximized?
Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with nitriles to form the triazole core, followed by functionalization. Key steps include:
- Triazole Formation : Cyclocondensation of 4-bromophenyl-substituted hydrazine with a nitrile precursor under reflux in ethanol or DMF .
- Methanol Group Introduction : Reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄) to yield the hydroxymethyl group .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for achieving >95% purity. Contaminants like unreacted bromophenyl intermediates must be monitored via TLC (Rf ~0.3 in 1:1 hexane:EtOAc) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : The hydroxymethyl proton appears as a singlet at δ ~4.8 ppm, while the triazole C-3 carbon resonates at δ ~150 ppm .
- IR Spectroscopy : O–H stretching (~3300 cm⁻¹) and triazole C=N absorption (~1600 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 280.1 (calc. 280.0) with bromine isotope patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) or ORTEP-3 ( ) is essential for:
- Conformational Analysis : The triazole ring adopts a planar geometry, with the bromophenyl group at a dihedral angle of ~85° to the triazole plane .
- Hydrogen Bonding : The hydroxymethyl group forms intermolecular O–H···N bonds (2.8–3.0 Å), influencing crystal packing .
- Data Collection : High-resolution (<1.0 Å) data at 100 K minimizes thermal motion artifacts. R factors <5% indicate reliable refinement .
Q. What strategies reconcile contradictory biological activity data across studies?
Methodological Answer: Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) arise from:
- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or culture media (RPMI vs. DMEM) alter bioavailability .
- Structural Analogues : Substituent effects (e.g., electron-withdrawing Br vs. electron-donating OCH₃) modulate target binding. Computational docking (AutoDock Vina) predicts binding affinities to enzymes like CYP450 .
- Dose-Response Validation : Repetition under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) reduces variability .
Q. How does the bromophenyl group influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The para -bromine atom activates the phenyl ring for SNAr reactions:
- Kinetics : Reaction with piperidine in DMF at 80°C replaces Br with N-piperidine in ~4 hours (monitored by HPLC).
- Electronic Effects : The Br group increases ring electrophilicity (Hammett σ⁺ ~0.81), accelerating substitution vs. non-halogenated analogues .
- Byproduct Control : Excess nucleophile (2 eq.) minimizes di-substitution byproducts, which are detectable via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
